molecular formula C21H20N2O4 B11381637 N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B11381637
M. Wt: 364.4 g/mol
InChI Key: YTPRRJUJKIMOHI-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group attached to the benzamide core, along with ethylphenyl and furanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Preparation of N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]amine: This intermediate is synthesized by reacting 4-ethylbenzylamine with furfural in the presence of a reducing agent such as sodium borohydride (NaBH₄).

    Coupling Reaction: The final step involves the coupling of 4-nitrobenzoyl chloride with N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]amine in the presence of a base like triethylamine (Et₃N) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, base (e.g., NaOH)

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions

Major Products Formed

    Reduction: N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: N-[(4-carboxyphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethylphenyl and furanyl groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide
  • N-[(4-ethylphenyl)methyl]-N-[(thiophen-2-yl)methyl]-4-nitrobenzamide
  • N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-aminobenzamide

Uniqueness

N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethylphenyl and furanyl groups, along with the nitrobenzamide core, makes it distinct from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-4-nitrobenzamide

InChI

InChI=1S/C21H20N2O4/c1-2-16-5-7-17(8-6-16)14-22(15-20-4-3-13-27-20)21(24)18-9-11-19(12-10-18)23(25)26/h3-13H,2,14-15H2,1H3

InChI Key

YTPRRJUJKIMOHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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